氢溴酸异喹啉-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

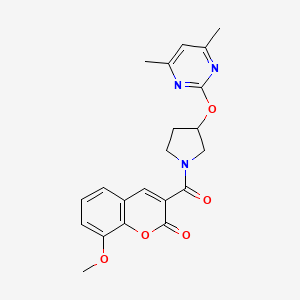

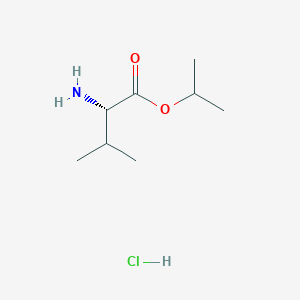

Isoquinolin-7-ol hydrobromide, also known as lucifer yellow CH, is a fluorescent dye widely used in the field of biology for labeling cells and tissues. It has a molecular weight of 226.07 .

Molecular Structure Analysis

The IUPAC name for Isoquinolin-7-ol hydrobromide is 7-isoquinolinol hydrobromide . The InChI code is 1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H .Physical And Chemical Properties Analysis

Isoquinolin-7-ol hydrobromide is a powder at room temperature .科学研究应用

Pharmaceutical Development

Isoquinolin-7-ol hydrobromide is a significant compound in pharmaceutical research due to its potential therapeutic properties. It serves as a precursor or intermediate in the synthesis of various bioactive molecules, including those with anti-cancer, anti-inflammatory, and anti-microbial activities . Researchers are exploring its derivatives for developing new drugs that can target specific diseases more effectively.

Neuropharmacology

In neuropharmacology, Isoquinolin-7-ol hydrobromide is studied for its effects on the central nervous system. It is used in the synthesis of compounds that can modulate neurotransmitter systems, potentially leading to treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression . Its role in the development of neuroprotective agents is particularly noteworthy.

Organic Synthesis

Isoquinolin-7-ol hydrobromide is a valuable reagent in organic synthesis. It is utilized in the construction of complex heterocyclic structures, which are foundational in the synthesis of natural products and pharmaceuticals . Its ability to participate in various chemical reactions, such as cyclizations and cross-couplings, makes it a versatile tool for synthetic chemists.

Catalysis Research

In catalysis research, Isoquinolin-7-ol hydrobromide is investigated for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of chemical transformations . This application is crucial for developing more efficient and selective catalytic processes in industrial chemistry.

安全和危害

属性

IUPAC Name |

isoquinolin-7-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTONOWNGHQVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-7-ol hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)